2-Acetylamino-5-iodopyridine
CAS No.: 66131-78-0
Cat. No.: VC2159942
Molecular Formula: C7H7IN2O
Molecular Weight: 262.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66131-78-0 |
|---|---|
| Molecular Formula | C7H7IN2O |
| Molecular Weight | 262.05 g/mol |
| IUPAC Name | N-(5-iodopyridin-2-yl)acetamide |
| Standard InChI | InChI=1S/C7H7IN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11) |
| Standard InChI Key | KUSIBMGCSKLUCE-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=NC=C(C=C1)I |
| Canonical SMILES | CC(=O)NC1=NC=C(C=C1)I |
Introduction
Chemical Properties and Structure
Structural Characteristics
The compound's chemical structure consists of a pyridine ring with two key substitutions: an iodine atom at the 5-position and an acetylamino (N-acetyl) group at the 2-position. This specific substitution pattern contributes to its chemical reactivity and utility in organic synthesis. The acetyl group serves as a protecting group for the amino functionality, which can be later deprotected to reveal the free amine for further chemical modifications.
Chemical Data Table
| Property | Value |
|---|---|
| CAS Number | 66131-78-0 |
| IUPAC Name | N-(5-iodopyridin-2-yl)acetamide |
| Molecular Formula | C7H7IN2O |
| Molecular Weight | 262.05 g/mol |
| Standard InChI | InChI=1S/C7H7IN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,10,11) |
| Application Areas | Organic synthesis, pharmaceutical intermediates |
Synthesis Methods
Relationship to 2-Amino-5-iodopyridine
2-Amino-5-iodopyridine (CAS 20511-12-0) serves as an important precursor to 2-Acetylamino-5-iodopyridine through acetylation . The synthesis of 2-amino-5-iodopyridine has been well-documented in patent literature, involving the reaction of 2-aminopyridine with iodine in the presence of hydrogen peroxide . The reaction proceeds as follows:
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Dissolving 2-aminopyridine in water
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Adding iodine in multiple batches while maintaining temperature control
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Adding hydrogen peroxide dropwise
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Heating and refluxing the reaction mixture
The molar ratio of 2-aminopyridine to iodine to hydrogen peroxide is optimally 1:1-1.2:0.3-1.2, with reaction temperatures maintained between 80-90°C . Once 2-amino-5-iodopyridine is obtained, acetylation with acetyl chloride or acetic anhydride yields 2-Acetylamino-5-iodopyridine.
Applications and Uses
Research Applications
2-Acetylamino-5-iodopyridine is primarily utilized in research and development, particularly in the field of organic chemistry. Its functionalized pyridine structure makes it valuable for:
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Structure-activity relationship studies
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Development of heterocyclic libraries
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Exploration of iodine-containing heterocycles
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Building block in medicinal chemistry
Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research. Related compounds have been employed in the development of nicotinic acetylcholine receptor (nAChR) ligands, including epibatidine analogs . These compounds have demonstrated significant pharmacological activities, including analgesic properties.
For instance, 2-amino-5-iodopyridine, which is structurally related to 2-Acetylamino-5-iodopyridine, has been used in coupling reactions with other compounds using palladium acetate as a catalyst in dimethylformamide containing tetrabutylammonium chloride and potassium formate . This suggests that similar coupling reactions could potentially be employed with 2-Acetylamino-5-iodopyridine for the synthesis of more complex structures.
Current Research and Future Directions
Research on 2-Acetylamino-5-iodopyridine continues to evolve, particularly in the context of developing novel synthetic methodologies and exploring its potential applications in medicinal chemistry. The related compound 2-amino-5-iodopyridine has been investigated for its ability to form various salts and complexes with halides and metals, exhibiting significant hydrogen and halogen bonding properties .
These interactions could provide insights into the potential behavior of 2-Acetylamino-5-iodopyridine in similar contexts. For instance, crystallographic studies of 2-amino-5-iodopyridinium salts have revealed extensive hydrogen bonding networks with bromide ions, with hydrogen bond distances ranging from 3.2136 to 3.4924 Å .
Furthermore, the utilization of related compounds in the synthesis of epibatidine analogs suggests potential applications in the development of nicotinic acetylcholine receptor (nAChR) ligands with analgesic properties . This indicates promising avenues for future research involving 2-Acetylamino-5-iodopyridine.
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